molecular formula C14H9Cl2N3O2S B3019359 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-93-0

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B3019359
CAS No.: 946318-93-0
M. Wt: 354.21
InChI Key: ILCCQQCIPKFIJA-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group. The final steps involve the formation of the oxazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and an oxazole moiety, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

PropertyValue
Molecular Formula C₁₄H₁₃Cl₂N₃O₃S
Molecular Weight 339.36 g/mol
CAS Number 5448-80-6
LogP 2.407
Melting Point Not Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and oxazole rings may modulate enzyme activity or cellular signaling pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, potentially leading to apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A notable study evaluated its effects on various cancer cell lines:

Cell LineIC₅₀ (µM)Observations
A549 (Lung)10.5Moderate inhibition of cell viability
Caco-2 (Colorectal)5.8Significant reduction in cell viability (39.8% at 100 µM)

The results suggest a structure-dependent anticancer activity, particularly pronounced in colorectal cancer cells compared to lung cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been explored for antimicrobial effects. Studies have shown that derivatives containing the thiazole ring exhibit activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a recent study involving the treatment of human colorectal adenocarcinoma (Caco-2) cells with this compound, researchers observed a dose-dependent decrease in cell viability. The compound was administered at various concentrations (10 µM to 100 µM) over 24 hours. The results highlighted an IC₅₀ value of approximately 5.8 µM, demonstrating its effectiveness against this cancer type .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit carbonic anhydrase (CA) enzymes associated with tumor growth. The compound showed selective inhibition against hCA IX and hCA XII at nanomolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCQQCIPKFIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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